molecular formula C19H14N2O3S B6576566 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-56-2

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B6576566
CAS No.: 313954-56-2
M. Wt: 350.4 g/mol
InChI Key: DBWYUAIQGKFSNN-UHFFFAOYSA-N
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Description

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a methoxy group and a thiazolyl-phenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the methoxy group. The thiazolyl-phenylamino moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The methoxy and phenylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through competitive inhibition, allosteric regulation, or other mechanisms depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
  • 4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

Uniqueness

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 8-position and the thiazolyl-phenylamino moiety at the 3-position allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-23-16-9-5-6-12-10-14(18(22)24-17(12)16)15-11-25-19(21-15)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWYUAIQGKFSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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